5-Cyclopropoxy-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-nitrobenzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a cyclopropoxy group and a nitro group attached to a benzamide core.
Preparation Methods
The synthesis of 5-Cyclopropoxy-2-nitrobenzamide typically involves the condensation of 5-cyclopropoxy-2-nitrobenzoic acid with an appropriate amine. One common method is the direct condensation of carboxylic acids and amines in the presence of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Chemical Reactions Analysis
5-Cyclopropoxy-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using hydrogenation reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The cyclopropoxy group can be oxidized to form corresponding ketones or aldehydes under strong oxidizing conditions.
Scientific Research Applications
5-Cyclopropoxy-2-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group is known to undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The compound may inhibit specific enzymes or disrupt cellular pathways, contributing to its antimicrobial or anticancer activities .
Comparison with Similar Compounds
5-Cyclopropoxy-2-nitrobenzamide can be compared with other similar compounds, such as:
5-Nitro-1,10-Phenanthroline: This compound also contains a nitro group and exhibits antimicrobial activity through a dual mechanism of action.
5,5′-Dithiobis(2-nitrobenzamides):
The uniqueness of this compound lies in its specific structural features, such as the cyclopropoxy group, which may impart distinct chemical and biological properties compared to other nitrobenzamide derivatives.
Properties
Molecular Formula |
C10H10N2O4 |
---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-nitrobenzamide |
InChI |
InChI=1S/C10H10N2O4/c11-10(13)8-5-7(16-6-1-2-6)3-4-9(8)12(14)15/h3-6H,1-2H2,(H2,11,13) |
InChI Key |
NZNVPVBAFFCSCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.